2-Chlorophenanthrene

Descripción general

Descripción

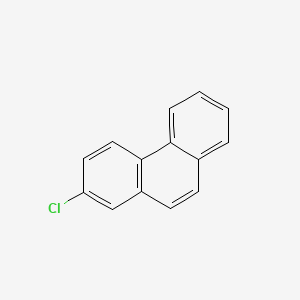

2-Chlorophenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a chloro substitution at the second position of the phenanthrene molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chlorophenanthrene can be synthesized through the photocyclization of the corresponding o-, p-, or α-substituted stilbenes. This method has been shown to yield good results with various substituents, including chloro .

Industrial Production Methods: Phenanthrene, the parent compound of this compound, is the second most abundant polycyclic aromatic hydrocarbon in coal tar. Large-scale preparation of phenanthrene derivatives, including this compound, can be achieved through regioselective functionalization .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chlorophenanthrene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phenanthrenequinone, while reduction can yield dihydrophenanthrene .

Aplicaciones Científicas De Investigación

2-Chlorophenanthrene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is used in studies related to the interaction of PAHs with biological systems.

Industry: It is used in the production of dyes and other industrial chemicals.

Mecanismo De Acción

Comparación Con Compuestos Similares

- Phenanthrene

- 9-Hydroxyphenanthrene

- Phenanthrenequinone

- Phenanthridine

Comparison: 2-Chlorophenanthrene is unique due to its chloro substitution, which can significantly alter its chemical reactivity and biological activity compared to other phenanthrene derivatives. For example, the chloro group can enhance the compound’s ability to undergo substitution reactions .

Actividad Biológica

2-Chlorophenanthrene (2-ClPhe) is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) that has garnered attention due to its potential biological activities, including mutagenicity, carcinogenicity, and environmental persistence. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with 2-ClPhe, including data tables and research findings.

This compound has the molecular formula and is characterized by the presence of a chlorine atom at the second position of the phenanthrene structure. Its chemical structure can influence its biological interactions and toxicity.

1. Mutagenicity and Carcinogenicity

Research indicates that chlorinated PAHs, including 2-ClPhe, exhibit mutagenic properties. A study highlighted that halogenated phenanthrenes can induce DNA damage, which is a precursor to carcinogenesis. Specifically, 2-ClPhe has been shown to interact with cellular macromolecules, leading to mutagenic effects in various biological systems .

2. Lipid Peroxidation

A significant finding related to 2-ClPhe is its role in lipid peroxidation. In experiments involving UVA photoirradiation, 2-ClPhe was found to induce lipid peroxidation in a dose-dependent manner. This process can lead to oxidative stress and cellular damage, which are critical factors in the development of cancer .

Table 1: Induction of Lipid Peroxidation by Chlorinated PAHs

| Compound | Lipid Peroxidation (nmol MDA/mg protein) |

|---|---|

| This compound | 145 ± 23 |

| 9-Chlorophenanthrene | 158 ± 30 |

| Phenanthrene | 0 |

| Benzo[a]pyrene | 246 ± 30 |

Note: Values represent mean ± standard deviation from multiple experiments.

Environmental Persistence

Chlorinated PAHs like 2-ClPhe are persistent organic pollutants (POPs), which means they resist degradation in the environment. Their stability raises concerns regarding bioaccumulation in food chains and potential long-term ecological impacts .

Case Study 1: Environmental Impact Assessment

A study conducted on the atmospheric deposition of ClPAHs, including 2-ClPhe, demonstrated significant levels in urban areas. The findings suggested that these compounds could originate from industrial emissions and vehicle exhausts, leading to environmental contamination and potential human exposure .

Case Study 2: Toxicological Evaluation

In a controlled laboratory setting, researchers evaluated the toxicological effects of 2-ClPhe on aquatic organisms. The results indicated that exposure led to behavioral changes and increased mortality rates among fish species, highlighting its toxic potential in aquatic ecosystems .

Propiedades

IUPAC Name |

2-chlorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNAELFLZXCHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179175 | |

| Record name | 2-Chlorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24423-11-8 | |

| Record name | 2-Chlorophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024423118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the dipole moment measurements for the synthesized halophenanthrenes, including 2-Chlorophenanthrene?

A1: The research article focuses on synthesizing various halophenanthrenes, including this compound, from their corresponding phenanthrols. [] While the article doesn't delve into specific applications of these compounds, measuring their dipole moments provides valuable insight into their molecular geometry and electronic distribution. [] This information is crucial for understanding the physical and chemical properties of these compounds, which can influence their potential interactions and reactivity in various chemical and biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.